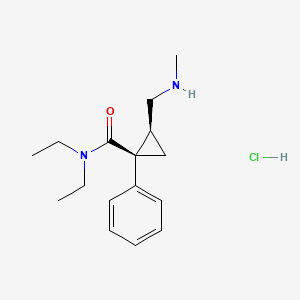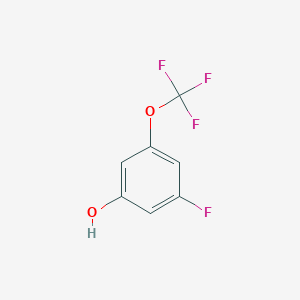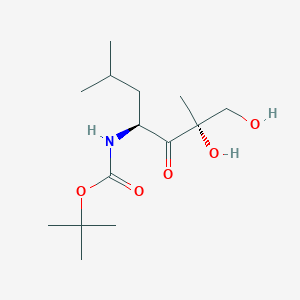
tert-butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate: is a compound that features a tert-butyl group attached to a carbamate moiety. This compound is often used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under acidic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, acetonitrile, or tetrahydrofuran (THF), at ambient temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvent and base, as well as the reaction temperature, are critical factors in scaling up the production .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the tert-butyl carbamate
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate is used as a protecting group for amines. It allows for selective reactions on other functional groups without interference from the amine .
Biology and Medicine: This compound is used in the synthesis of peptides and other biologically active molecules. Its stability and ease of removal make it ideal for use in multi-step syntheses .
Industry: In the pharmaceutical industry, it is used in the production of various drugs and active pharmaceutical ingredients (APIs). Its role as a protecting group helps in the synthesis of complex molecules .
Mecanismo De Acción
The mechanism by which tert-butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate exerts its effects involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, leading to the formation of a carbocation intermediate that is stabilized by resonance .
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- Phenylmethoxycarbonyl (Cbz)
- Methoxycarbonyl derivatives
Comparison:
- Stability: tert-Butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate is more stable under acidic conditions compared to methoxycarbonyl derivatives.
- Ease of Removal: The tert-butyl group is easier to remove compared to the phenylmethoxycarbonyl group, which requires catalytic hydrogenation .
This compound’s unique combination of stability and ease of removal makes it a valuable tool in organic synthesis and pharmaceutical production.
Propiedades
Fórmula molecular |
C14H27NO5 |
|---|---|
Peso molecular |
289.37 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl]carbamate |
InChI |
InChI=1S/C14H27NO5/c1-9(2)7-10(11(17)14(6,19)8-16)15-12(18)20-13(3,4)5/h9-10,16,19H,7-8H2,1-6H3,(H,15,18)/t10-,14+/m0/s1 |
Clave InChI |
BCJIDJXZSFRXOH-IINYFYTJSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)[C@@](C)(CO)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CC(C(=O)C(C)(CO)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13434602.png)
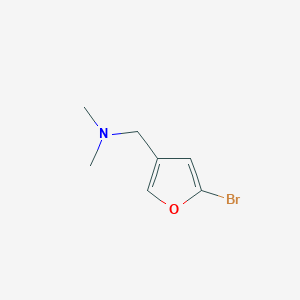

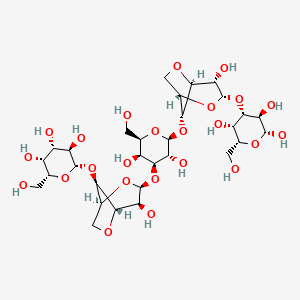
![N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt](/img/structure/B13434623.png)
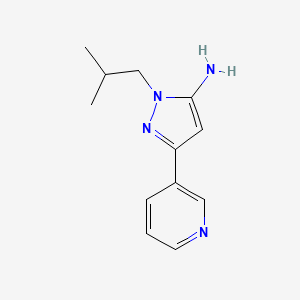
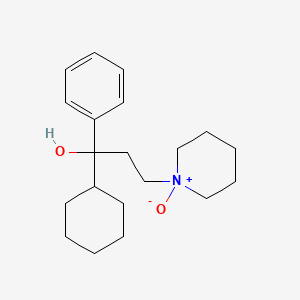
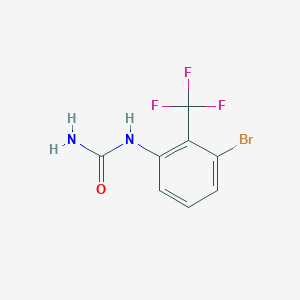
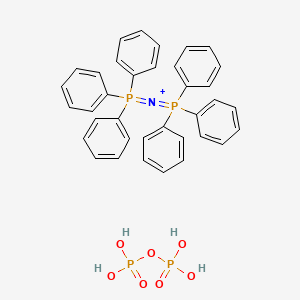
![[2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride](/img/structure/B13434672.png)
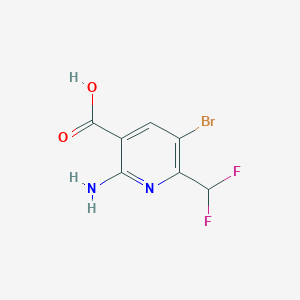
![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13434688.png)
